molecular formula C11H7BrClNO B3026846 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline CAS No. 1155270-71-5

7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline

Cat. No. B3026846
Key on ui cas rn: 1155270-71-5
M. Wt: 284.53
InChI Key: WTMWNZRPJAVCPA-UHFFFAOYSA-N
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Patent
US08785638B2

Procedure details

To a solution of 7-bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline (0.220 g; 0.773 mmol) in trifluoroacetic acid (7.5 ml) was added zinc dust (0.253 g; 3.87 mmol) and the reaction was stirred at room temperature for 16 h. The suspension was filtered, concentrated under reduced pressure, diluted with a solution of sodium hydroxide 1N and extracted with dichloromethane. The organic layer was washed with water and brine, dried over magnesium sulphate and concentrated under reduced pressure. Purification by flash chromatography on silica gel using a gradient of ethyl acetate (5-80%) in heptane furnished 0.047 g (24%) of 7-bromo-2,3-dihydropyrano[4,3,2-de]quinoline as a white solid.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.253 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6]3=[C:7]([CH2:13][CH2:14][O:15][C:5]3=[CH:4][CH:3]=1)[CH:8]=[C:9](Cl)[N:10]=2>FC(F)(F)C(O)=O.[Zn]>[Br:1][C:2]1[C:11]2[C:6]3=[C:7]([CH2:13][CH2:14][O:15][C:5]3=[CH:4][CH:3]=1)[CH:8]=[CH:9][N:10]=2

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
BrC1=CC=C2C3=C(C=C(N=C13)Cl)CCO2
Name
Quantity
7.5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.253 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with a solution of sodium hydroxide 1N
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel using a gradient of ethyl acetate (5-80%) in heptane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C2C3=C(C=CN=C13)CCO2
Measurements
Type Value Analysis
AMOUNT: MASS 0.047 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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